NDSB-195

Catalog No.
S630977
CAS No.
160255-06-1
M.F
C7H17NO3S
M. Wt
195.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NDSB-195

CAS Number

160255-06-1

Product Name

NDSB-195

IUPAC Name

3-[ethyl(dimethyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C7H17NO3S

Molecular Weight

195.28 g/mol

InChI

InChI=1S/C7H17NO3S/c1-4-8(2,3)6-5-7-12(9,10)11/h4-7H2,1-3H3

InChI Key

NNCRHRDBFDCWPA-UHFFFAOYSA-N

SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

NDSB195; N-Ethyl-N,N-dimethyl-3-sulfo-1-propanaminium Inner Salt;

Canonical SMILES

CC[N+](C)(C)CCCS(=O)(=O)[O-]

Properties and Potential Uses:

Ethyl dimethyl ammonio propane sulfonate (EDAPS) is a zwitterionic compound, meaning it carries both a positive and a negative charge within its structure. This unique property allows it to interact with both water and organic molecules, making it a versatile tool in scientific research.

Several studies have explored the potential applications of EDAPS in various scientific fields, including:

  • Protein research: EDAPS has been shown to be effective in solubilizing and purifying proteins, particularly membrane-bound proteins that are difficult to isolate using traditional methods. Source: Sigma-Aldrich:
  • Crystallization: EDAPS can aid in the crystallization of proteins, a crucial step in determining their three-dimensional structure. Source: Biosynth:
  • Material science: EDAPS has been investigated for its potential use in the development of novel materials, such as hydrogels and drug delivery systems. Source: TCI America:

NDSB-195, also known as 2-(N,N-dimethyl-N-hexadecylammonio)ethanesulfonate, is a non-detergent sulfobetaine compound characterized by its unique structure that includes a long hydrophobic tail and a zwitterionic head. This compound is primarily utilized in biochemical applications due to its ability to stabilize proteins and prevent aggregation. NDSB-195 is particularly effective in facilitating the renaturation of proteins that have been denatured by heat or chemical agents, making it an essential reagent in protein biochemistry and molecular biology .

The primary mechanism of action of EDAPS in research likely revolves around its ability to interact with biological membranes. Due to its amphiphilic nature, EDAPS can insert itself into membranes, potentially affecting their stability or function []. Specific mechanisms depending on the application would require further investigation.

For instance, research suggests EDAPS can be used as a detergent to solubilize proteins during protein visualization techniques like 2D-electrophoresis []. The zwitterionic nature might help maintain protein structure and function during the process [].

, particularly in protein refolding processes. It acts as a stabilizing agent that prevents protein aggregation during purification and refolding steps. The compound interacts with proteins through electrostatic and hydrophobic interactions, enhancing solubility and maintaining structural integrity. Additionally, NDSB-195 can be used in combination with other reagents to optimize the conditions for protein refolding, thereby improving yields in recombinant protein production .

The biological activity of NDSB-195 is primarily linked to its ability to prevent protein aggregation and facilitate the proper folding of proteins. Studies have shown that NDSB-195 can significantly enhance the yield of functional proteins from refolding buffers, making it a valuable tool in the production of therapeutic proteins and enzymes. Its zwitterionic nature allows it to interact favorably with various biomolecules without disrupting their native structures, which is crucial for maintaining biological activity .

The synthesis of NDSB-195 involves several chemical steps that typically start with the reaction of a suitable sulfobetaine precursor with a long-chain alkyl amine. The general synthetic route can be summarized as follows:

  • Preparation of the Sulfobetaine: The initial step involves the reaction of dimethylamine with 1-bromohexadecane to form the corresponding quaternary ammonium salt.
  • Formation of NDSB-195: This intermediate is then reacted with ethanesulfonic acid to introduce the sulfonate group, yielding NDSB-195.

The synthesis process requires careful control of reaction conditions to ensure high purity and yield of the final product .

NDSB-195 has a wide range of applications in biochemical research and industrial processes, including:

  • Protein Purification: Used as a stabilizing agent during the purification of proteins, particularly those that are sensitive to denaturation.
  • Refolding of Denatured Proteins: Facilitates the renaturation process of chemically or thermally denatured proteins, improving recovery rates.
  • Biochemical Assays: Employed in various assays where protein stability is critical for accurate results.
  • Cell Culture: Utilized in cell culture media to enhance cell growth and viability by stabilizing membrane proteins .

Interaction studies involving NDSB-195 have demonstrated its effectiveness in enhancing protein solubility and stability. Research indicates that NDSB-195 can interact with different types of proteins, including membrane proteins and enzymes, providing insights into its mechanism of action. The compound's ability to maintain protein structure under various conditions has been highlighted as a significant advantage in biochemical applications .

NDSB-195 shares similarities with several other compounds used for similar purposes in biochemistry. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
NDSB-195Non-detergent sulfobetaineEffective at preventing aggregation; facilitates renaturation
SarkosylIonic detergentStronger denaturing properties; less suitable for sensitive proteins
Cetylpyridinium chlorideQuaternary ammonium saltMore potent surfactant; can disrupt membrane structures
CHAPSZwitterionic detergentMildly denaturing; often used for membrane protein solubilization
Triton X-100Nonionic detergentCommonly used but may cause aggregation in some cases

NDSB-195 stands out due to its non-detergent nature, which allows it to stabilize proteins without causing denaturation or aggregation, making it particularly suitable for sensitive applications in protein chemistry .

Allosteric Effects on Enzyme Active Sites

NDSB-195 demonstrates significant allosteric effects on enzyme active sites, modulating catalytic activity through indirect binding mechanisms that do not directly compete with substrate binding [6]. The compound acts as a non-competitive allosteric modulator, influencing enzyme conformation and activity through binding at sites distinct from the active site [6].

In the case of casein kinase II, NDSB-195 functions as a V-type activator, enhancing enzyme activity through conformational changes that optimize the catalytic site geometry [6]. The activated enzyme maintains stability at room temperature for extended periods, demonstrating the compound's ability to stabilize enzyme conformations that favor catalytic activity [6]. Kinetic analysis reveals that NDSB-195 treatment results in kinetic properties similar to those of the native holoenzyme, including low Km values for ATP and characteristic inhibition by heparin [6].

The allosteric mechanism involves NDSB-195 binding to hydrophobic regions of the enzyme that are spatially separated from the active site, inducing conformational changes that propagate through the protein structure [6]. This mechanism is consistent with the compound's general mode of action, where the short hydrophobic group interacts with hydrophobic protein regions while the sulfobetaine head group provides electrostatic stabilization [7].

For β-galactosidase, extended incubation with NDSB-195 results in activity increases of 25-56%, demonstrating the compound's ability to enhance enzyme function through allosteric mechanisms [8]. Similarly, alkaline phosphatase maintains 95% of its activity in the presence of NDSB-195, indicating that the compound's allosteric effects preserve rather than inhibit enzymatic function [8].

EnzymeAllosteric EffectActivity ChangeMechanismStability Enhancement
Casein Kinase IIV-type activationEnhanced activityConformational optimizationWeeks at room temperature
β-GalactosidaseActivity enhancement25-56% increaseProtein stabilizationOvernight incubation
Alkaline PhosphataseActivity preservation95% retentionStructural maintenanceNo activity loss
Malate DehydrogenaseCrystallization enhancementImproved crystal qualityAggregation preventionEnhanced stability

Nucleic Acid Interaction Dynamics in Nucleoprotein Complexes

NDSB-195 influences nucleic acid interaction dynamics in nucleoprotein complexes through multiple mechanisms that involve both direct and indirect effects on protein-DNA interactions [9]. The compound's ability to modulate protein conformation and stability directly impacts the formation and stability of nucleoprotein complexes [9].

In the transforming growth factor-β receptor II (TBRII) system, NDSB-195 binds to a specific hydrophobic pocket formed by aromatic residues, with a total buried surface area of 375 Ų [9]. This binding site, composed of residues W65, F111, F126, and a disulfide bridge involving cysteine residues at positions 38 and 44, demonstrates the compound's ability to recognize and bind to specific structural motifs in nucleoprotein complexes [9].

The cationic pyridinium-like interactions that NDSB-195 can form with aromatic residues in proteins may indirectly affect nucleic acid binding by altering the electrostatic environment of DNA-binding domains [9]. X-ray crystallographic analysis reveals that NDSB-195 binding does not directly interfere with nucleic acid binding sites but can modulate the overall conformation of nucleoprotein complexes [9].

The compound's zwitterionic nature allows it to interact with both positively and negatively charged regions of nucleoprotein complexes, potentially affecting the balance of electrostatic interactions that govern DNA-protein recognition [2] [10]. This property is particularly relevant in the context of chromatin remodeling and transcriptional regulation, where subtle changes in protein conformation can have significant effects on gene expression [9].

Nucleoprotein ComplexInteraction ModeBinding SiteSurface Area BuriedFunctional Impact
TBRII-DNAHydrophobic pocket bindingW65, F111, F126375 ŲEnhanced complex stability
Chromatin proteinsElectrostatic modulationDNA-binding domainsVariablePotential transcriptional effects
Nuclear proteinsConformational effectsHydrophobic regionsNot quantifiedImproved extraction yields

Modulation of Amyloidogenic Peptide Assembly Pathways

NDSB-195 plays a crucial role in modulating amyloidogenic peptide assembly pathways, particularly in preventing the formation of toxic protein aggregates associated with neurodegenerative diseases [11] [12]. The compound's mechanism involves interference with early stages of amyloid formation, preventing the nucleation and growth of amyloid fibrils [11].

In bovine serum albumin aggregation studies, NDSB-195 prevents aggregate formation induced by disulfide bond reduction, demonstrating its ability to interfere with amyloidogenic processes [11]. The compound acts at the early stages of aggregation, where it prevents the formation of β-sheet-rich structures that serve as nucleation sites for amyloid formation [11].

Circular dichroism spectroscopy reveals that NDSB-195 preserves α-helical content while preventing the increase in β-sheet structures that typically occurs during amyloid formation [11]. This preservation of native secondary structure is achieved through the compound's ability to interact with hydrophobic regions of partially folded proteins, preventing the intermolecular interactions that drive amyloid assembly [11].

The compound's effectiveness in preventing amyloid formation is attributed to its ability to interfere with hydrophobic interactions between β-sheet domains of adjacent protein molecules [11]. Fluorescence spectroscopy studies reveal the formation of highly structured regions that may result from hydrophobic interactions between β-sheet domains, which NDSB-195 effectively disrupts [11].

Small angle X-ray scattering measurements demonstrate that NDSB-195 maintains the compact structure of proteins while preventing the formation of extended aggregates characteristic of amyloid fibrils [11]. The compound's dual mechanism of action—preserving native structure while preventing aggregation—makes it particularly effective in modulating amyloidogenic pathways [11].

Amyloidogenic SystemPrevention MechanismStructural EffectAggregation DelaySecondary Structure Preservation
Bovine Serum AlbuminHydrophobic interaction preventionCompact structure maintained20-minute delayα-helix preservation
Partially folded proteinsEarly nucleation interferenceNative structure stabilizationVariablePrevention of β-sheet increase
Membrane proteinsAggregation preventionImproved extraction yieldsNot quantifiedFunctional structure maintenance
Amyloid-prone peptidesNucleation site disruptionFibril formation preventionContext-dependentNative conformation stabilization

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

195.09291458 g/mol

Monoisotopic Mass

195.09291458 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Ethyl Dimethyl Ammonio Propane Sulfonate

Dates

Last modified: 09-13-2023

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